2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one
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Overview
Description
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyrazine ring and a phenyl group
Preparation Methods
The synthesis of 2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 3-phenylpyrazine-2-carbaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazine rings, often using halogenated reagents.
Cyclization: The thiazolidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(3-Phenylpyrazin-2-yl)thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: This compound also exhibits significant biological activities but may have different pharmacokinetic properties.
5-Aryl-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one: Known for its anti-glycation activity, this compound differs in its specific biological targets and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-(3-phenylpyrazin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c17-10-8-18-13(16-10)12-11(14-6-7-15-12)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,16,17) |
InChI Key |
VOXUVJOPZSGWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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